molecular formula C13H15NO B3051637 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 35193-93-2

8-Phenyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B3051637
CAS RN: 35193-93-2
M. Wt: 201.26 g/mol
InChI Key: PCEVDKVFKSUXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-8-azabicyclo[3.2.1]octan-3-one is a chemical compound with the CAS Number: 35193-93-2 . It has a molecular weight of 201.27 . This compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one and similar compounds has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The InChI Code for 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one is 1S/C13H15NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

8-Phenyl-8-azabicyclo[3.2.1]octan-3-one is a powder at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Safety and Hazards

The safety information available indicates that 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist/spray, wearing personal protective equipment, and avoiding contact with skin and eyes .

Future Directions

The future directions for research on 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one could involve further exploration of its synthesis methods, particularly those that achieve stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Additionally, given its structural similarity to tropane alkaloids , research could also focus on exploring its potential biological activities.

Mechanism of Action

Target of Action

The primary target of 8-Phenyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 8-Phenyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a wide array of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Phenyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Phenyl-8-azabicyclo[32The compound’s molecular weight is 20127 , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 8-Phenyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .

properties

IUPAC Name

8-phenyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEVDKVFKSUXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329884
Record name 8-phenyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35193-93-2
Record name NSC167858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-phenyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
Reactant of Route 3
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
Reactant of Route 4
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
Reactant of Route 5
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
Reactant of Route 6
8-Phenyl-8-azabicyclo[3.2.1]octan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.